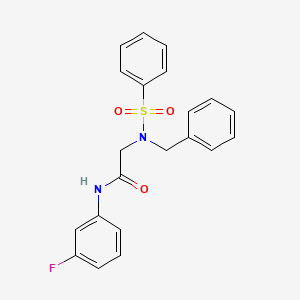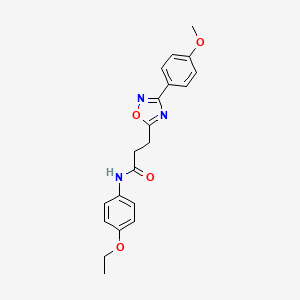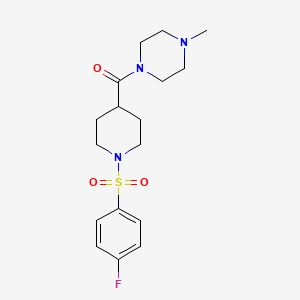
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. The synthesis of BFA involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride.
Mecanismo De Acción
The mechanism of action of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to increase the production of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential therapeutic properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one limitation of using 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in lab experiments is its potential toxicity. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been shown to be toxic to certain cell types, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide. One area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide in humans, and to identify any potential side effects or drug interactions.
Métodos De Síntesis
The synthesis of 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide involves several steps, including the reaction of aniline with benzyl chloride, followed by the addition of sodium sulfite and acetic anhydride. The resulting product is then treated with 3-fluoroacetophenone to form 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(N-benzylphenylsulfonamido)-N-(3-fluorophenyl)acetamide has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-18-10-7-11-19(14-18)23-21(25)16-24(15-17-8-3-1-4-9-17)28(26,27)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXHIPMDUAVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)









